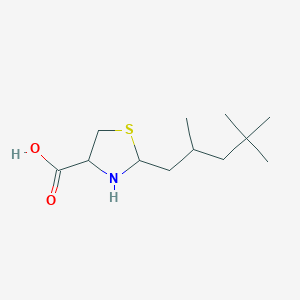

2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(2,4,4-trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2S/c1-8(6-12(2,3)4)5-10-13-9(7-16-10)11(14)15/h8-10,13H,5-7H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWJVYMROVOSTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1NC(CS1)C(=O)O)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of L-Cysteine with Aldehydes/Ketones

The traditional method to prepare 2-substituted thiazolidine-4-carboxylic acids involves the reaction of L-cysteine with an aldehyde or ketone corresponding to the desired 2-substituent. For 2-(2,4,4-trimethylpentyl) substitution, the corresponding aldehyde or ketone derivative of 2,4,4-trimethylpentyl is reacted with L-cysteine under controlled conditions.

- Reaction Conditions : The reaction is typically carried out in aqueous or alcoholic solvents at temperatures ranging from ambient to reflux conditions.

- Stoichiometry : Equimolar amounts of L-cysteine and the aldehyde/ketone are used.

- pH Control : pH is maintained mildly acidic to neutral (around 5.5 to 6) to favor ring closure.

- Reaction Time : Several hours to overnight, depending on temperature and solvent.

This condensation forms the thiazolidine ring by nucleophilic attack of the cysteine thiol group on the carbonyl carbon of the aldehyde/ketone, followed by cyclization.

Acylation and Protection Steps

In some processes, the carboxylic acid group at position 4 is protected or modified to improve yield or stability. For example, acylation using acid anhydrides (such as acetic anhydride) can produce N-acyl derivatives, which can be isolated as mixtures with 4-carboxyl-1,3-thiazolidinium carboxylates.

- Solvents : Polar solvents like ethanol are preferred for their environmental friendliness and ease of recovery.

- Temperature : Reaction temperatures range from 20°C to 120°C, preferably between 40°C and 85°C.

- Reaction Time : Typically 2 to 16 hours at reflux.

- Yields : High yields are reported with this method, with easy recovery of the solid product by vacuum filtration.

Enzymatic and Microbial Synthesis Methods

An alternative approach involves the use of microorganisms or enzymes to catalyze the formation of 2-substituted thiazolidine-4-carboxylic acids.

- Microorganisms : Species such as Pseudomonas, Delftia acidovorans, and others have been explored for their enzymatic capabilities.

- Enzymes : Specific enzymes catalyze the cyclization of cysteine with aldehydes or ketones.

- Advantages : This method offers stereoselectivity and milder reaction conditions.

- Limitations : Scale-up and control of reaction parameters can be challenging.

Detailed Experimental Data from Patents

The most comprehensive data on preparation comes from patent WO2009065797A1, which describes a process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and N-acyl-1,3-thiazolidin-4-carboxylic acids.

| Example | Scale (g) | Reagents (g/mL) | Solvent (mL) | Temperature & Time | Stirring (rpm) | Product Yield (g) | Notes |

|---|---|---|---|---|---|---|---|

| 6 | 2.3 | 1,3-thiazolidin-4-carboxylic acid (2.3 g) | Ethanol | Not specified | Not specified | Not specified | Initial trials |

| 12 | 10.3 | 1,3-thiazolidin-4-carboxylic acid (10.3 g), Acetic anhydride (4 mL) | Ethanol (12) | 16 h reflux at ~78°C | 200 | 6.1 | Vacuum filtered solid, dried in desiccator |

| 13 | 10.2 | Same as Example 12 | Ethanol (12) | 24 h reflux | 200 | 5.6 | Longer reflux time |

| 16 | 10.3 | Same as Example 12 | Ethanol (12) | 1 h at 22°C + 4 h reflux + 24 h refrigeration | 200 | 5.5 | Cooling step added |

| 18 | 110.3 | 1,3-thiazolidin-4-carboxylic acid (110.3 g), Acetic anhydride (40 mL) | Ethanol (120) | 1 h at 22°C + 4 h reflux + 2 h ice bath | 200 | Not specified | Scale-up experiment |

- The process involves stirring the reactants at 200 rpm.

- The mixture obtained contains both N-acetyl-1,3-thiazolidin-4-carboxylic acid and 4-carboxy-1,3-thiazolidinium acetate.

- Purification is achieved by vacuum filtration and washing with cold ethanol.

- The product shows suitable purity confirmed by chromatographic and spectroscopic analysis (mass spectrum, IR spectrum).

Analytical Characterization

- Chromatography : Two main peaks corresponding to the two products are observed.

- Mass Spectrometry : Confirms molecular weights of the acetylated and carboxylate forms.

- Infrared Spectroscopy : Shows characteristic absorption bands for carboxyl and thiazolidine ring functionalities.

- Optical Rotation : Indicates stereochemical purity consistent with L-cysteine precursor.

Summary Table of Preparation Parameters

| Parameter | Range/Value | Comments |

|---|---|---|

| Starting Material | 1,3-thiazolidin-4-carboxylic acid | Synthetic origin preferred |

| Acylating Agent | Acetic anhydride | Also acid halides or activated acids possible |

| Solvent | Ethanol | Polar, environmentally friendly |

| Temperature | 20°C to 120°C | Preferably 40°C to 85°C |

| Reaction Time | 1 to 24 hours | Longer times improve yield |

| Stirring Speed | 200 rpm | Ensures homogeneity |

| Product Isolation | Vacuum filtration, ethanol wash | Drying under vacuum |

| Product Composition | Mixture of N-acyl and carboxylate forms | Used as is for industrial applications |

Scientific Research Applications

2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4,4-trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Thiazolidine-4-carboxylic Acid Derivatives

Structural and Physicochemical Properties

The substituent at position 2 of the thiazolidine ring significantly impacts molecular properties. Below is a comparative analysis of key derivatives:

Key Observations:

- Lipophilicity : The 2,4,4-trimethylpentyl group in the target compound enhances lipophilicity compared to aromatic substituents, which may improve blood-brain barrier penetration or membrane association .

- Electronic Effects : Aromatic substituents (e.g., 4-fluorophenyl, 3,4,5-trimethoxyphenyl) introduce electron-withdrawing or donating effects, influencing reactivity and target binding .

- Steric Effects : Bulky alkyl chains (e.g., 2,4,4-trimethylpentyl) may hinder interactions with sterically sensitive enzyme pockets, whereas smaller groups like hydroxyl or fluorine allow tighter binding .

Functional and Pharmacological Insights

- This suggests the target compound’s alkyl chain could similarly influence ionophoric activity .

- Pharmacological Potential: Retracted studies on chlorobenzoyl-substituted thiazolidines () highlighted anti-inflammatory activity, emphasizing the role of substituent electronegativity. The target compound’s alkyl group may shift activity toward lipid-mediated pathways (e.g., PPAR modulation) .

- Protective Groups : Derivatives like 2-(4-chlorophenyl)-3-(tert-butoxycarbonyl)thiazolidine-4-carboxylic acid () use bulky protective groups to stabilize reactive intermediates, a strategy applicable to the target compound for synthetic optimization .

Biological Activity

2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid, also known by its CAS number 1214194-32-7, is a member of the thiazolidine family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structure of this compound includes a thiazolidine ring, which is known to influence its biological interactions.

- Molecular Formula : C12H23NO2S

- Molecular Weight : 245.38 g/mol

- CAS Number : 1214194-32-7

Biological Activity Overview

Research indicates that thiazolidine derivatives can exhibit various biological activities, including antibacterial, antiviral, and antifungal properties. The specific compound in focus has been evaluated for its ability to inhibit neuraminidase (NA) of influenza A virus and other biological targets.

Antiviral Activity

A study reported that derivatives of thiazolidine-4-carboxylic acid were synthesized and tested for their ability to inhibit influenza A neuraminidase. Among these compounds, some exhibited moderate inhibitory activity, with the most potent derivative showing an IC(50) value of 0.14 μM, which is significantly less potent than oseltamivir but indicates potential for further development as antiviral agents .

Antibacterial Activity

The antibacterial properties of thiazolidine derivatives have also been explored. In one study, a series of compounds were synthesized and tested against Gram-positive and Gram-negative bacteria. The results demonstrated that while some compounds exhibited good antibacterial activity (minimum inhibitory concentration (MIC) values as low as 3.91 mg/L), others showed limited effects .

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. For instance:

- Neuraminidase Inhibition : The compound may bind to the active site of neuraminidase enzymes in viruses like influenza A, preventing viral replication.

- Antibacterial Mechanism : It may disrupt bacterial cell wall synthesis or function through interference with metabolic pathways.

Case Studies

- Influenza A Virus Study : The synthesis and testing of thiazolidine derivatives indicated that modifications to the thiazolidine ring could enhance antiviral activity. This suggests a structure-activity relationship (SAR) that could guide future drug design efforts .

- Antibacterial Screening : In a comprehensive antibacterial screening involving various derivatives of thiazolidine compounds, several showed significant activity against Staphylococcus aureus and Bacillus cereus. Notably, some compounds demonstrated lower toxicity profiles compared to standard antibiotics, suggesting their potential as safer alternatives .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structure | Activity | Notes |

|---|---|---|---|

| This compound | Structure | Moderate antiviral and antibacterial | Potential for drug development |

| 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylic acid | Structure | Low activity | Less effective than target compound |

| Thiazolidine-4-carboxylic acid | Structure | High antibacterial activity | Established as a reference |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Synthesis of thiazolidine derivatives typically involves condensation of aldehydes with thiourea or cysteine derivatives under acidic or basic conditions. For sterically hindered substituents like 2,4,4-trimethylpentyl, adaptations from protocols for similar compounds (e.g., ) suggest refluxing in acetic acid with sodium acetate as a catalyst. Prolonged reaction times (3–6 hours) and elevated temperatures (100–120°C) may improve yield due to steric effects .

- Optimization : Monitor reaction progress via TLC or HPLC. Purification via recrystallization (e.g., acetic acid) or column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Techniques :

- NMR : H and C NMR to confirm the thiazolidine ring, carboxylic acid proton ( ppm), and branched alkyl chain signals.

- FTIR : Carboxylic acid O-H stretch (~2500–3300 cm), C=O (~1700 cm), and C-S (~600–700 cm).

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]) and fragmentation patterns.

Advanced Research Questions

Q. How can researchers address conflicting data in reported biological activities of thiazolidine derivatives with bulky substituents?

- Analysis : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent polarity) or impurities.

- Approach :

Reproduce studies under standardized conditions (e.g., ’s antimicrobial assays).

Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm activity.

Purity verification via HPLC (>95%) and elemental analysis is critical .

Q. What mechanistic insights explain the reactivity of the thiazolidine ring in catalytic or biochemical contexts?

- Mechanism : The thiazolidine ring’s sulfur atom can act as a nucleophile or metal-binding site. For example, highlights thiophosphinic acid derivatives coordinating with Cu(II)/Pb(II), suggesting analogous metal-chelation potential for this compound .

- Experimental Design :

- Study ring-opening kinetics under acidic/basic conditions via UV-Vis or F NMR (if fluorinated analogs are used).

- Computational modeling (DFT) to predict reactive sites .

Q. How can researchers resolve discrepancies in crystallographic data for structurally similar thiazolidine-carboxylic acid derivatives?

- Case Study : notes a corrigendum for a thiazolidine derivative’s crystal structure, emphasizing the need for rigorous validation.

- Solutions :

Re-determine crystal structures with high-resolution X-ray diffraction.

Cross-validate with spectroscopic data and computational geometry optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.